(3S)-3-(trifluoromethyl)piperidine
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Overview
Description
(3S)-3-(trifluoromethyl)piperidine, also known as 3-TFMP, is an organic compound belonging to the class of piperidines. It is a colorless liquid with a pungent odor and is soluble in water and other organic solvents. 3-TFMP is widely used in a variety of scientific research applications, including synthetic organic chemistry, medicinal chemistry, and chemical biology. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
Fluorinated N-Heterocycles Synthesis
(Víctor García‐Vázquez et al., 2021) developed a Pd-catalyzed [4 + 2] annulation method that efficiently synthesizes 3-fluoro- and trifluoromethylthio-piperidines. These compounds are crucial for discovery chemistry, offering high diastereocontrol and chemoselective derivatization options.
Cyclisation Catalyst
(Charlotte M. Haskins & D. Knight, 2002) discussed the use of trifluoromethanesulfonic (triflic) acid as an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides, leading to the efficient formation of pyrrolidines and homopiperidines over piperidines.
Intramolecular Aminotrifluoromethoxylation
(Chao-Yuan Chen, Pinhong Chen, & Guosheng Liu, 2015) introduced a novel catalytic method for the trifluoromethoxylation of unactivated alkenes, producing 3-OCF3 substituted piperidines. This method provides direct evidence for the reductive elimination of Pd(IV)-OCF3 complex, forming sp(3) C-OCF3 bonds.
Stereodynamics and Perlin Effect
(B. Shainyan et al., 2008) studied the stereodynamic behavior of various trifluoromethylsulfonyl-substituted heterocycles, including piperidines, highlighting the influence of intramolecular interactions and the Perlin effect on their conformational preferences.
Enantioenriched Piperidines Synthesis
(Sarah Rioton et al., 2015) showcased a synthesis approach for 3-substituted 2-(trifluoromethyl)piperidines through ring expansion of (trifluoromethyl)prolinols. This method emphasizes regio- and diastereoselective ring opening by various nucleophiles.
Ionic Liquid Crystals
(K. Lava, K. Binnemans, & T. Cardinaels, 2009) reported the use of piperidinium, piperazinium, and morpholinium cations in the design of ionic liquid crystals, exploring a wide range of mesomorphic behaviors depending on the type of cation and anion used.
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with various biological targets, including cytochrome p450 enzymes .
Mode of Action
The mode of action of (3S)-3-(trifluoromethyl)piperidine involves a series of chemical reactions. The process begins with the activation of the N–H bond, which involves an initial tightly coupled electron–proton pair, essentially of hydrogen atom transfer (HAT) character . This is followed by the concerted electron proton transfer (CEPT) product formation .
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolism of piperidine drugs by cytochrome P450 enzymes . The N-centered radical intermediate undergoes electron tautomerism via rate-limiting homolytic C–C bond cleavage to form a ring-opened, carbon-centered radical imine intermediate .
Pharmacokinetics
The metabolism of piperidine drugs by cytochrome p450 enzymes is a crucial aspect of their pharmacokinetics .
Result of Action
The result of the action of this compound involves the formation of a ring-contracted pyrrolidine product . This occurs through barrierless C–N bond formation concomitant with hydroxyl rebound from the Fe–OH moiety .
properties
IUPAC Name |
(3S)-3-(trifluoromethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5-2-1-3-10-4-5/h5,10H,1-4H2/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHFJTBDUSVGQB-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
749208-62-6 |
Source
|
Record name | (S)-3-(trifluoromethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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